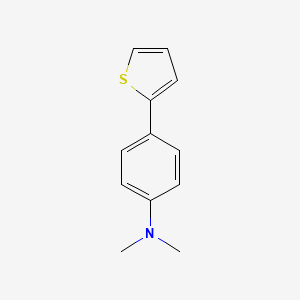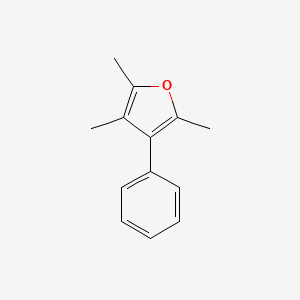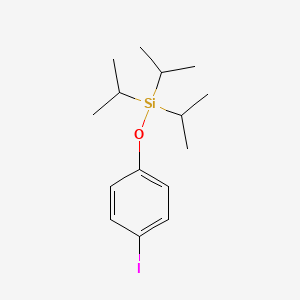
(4-Iodophenoxy)tri(propan-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Iodophenoxy)tri(propan-2-yl)silane is an organosilicon compound characterized by the presence of an iodophenoxy group attached to a tri(propan-2-yl)silane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodophenoxy)tri(propan-2-yl)silane typically involves the reaction of 4-iodophenol with tri(propan-2-yl)chlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
4-Iodophenol+Tri(propan-2-yl)chlorosilane→this compound+Hydrochloric acid
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at elevated temperatures to increase the reaction rate and yield.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The phenoxy group can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding phenoxytri(propan-2-yl)silane.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution: Products depend on the nucleophile used, resulting in various substituted phenoxytri(propan-2-yl)silanes.
Oxidation: Formation of quinones or other oxidized phenoxy derivatives.
Reduction: Formation of phenoxytri(propan-2-yl)silane.
Applications De Recherche Scientifique
(4-Iodophenoxy)tri(propan-2-yl)silane has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the preparation of silicon-based materials with unique properties.
Biology and Medicine: Potential use in the development of silicon-based drugs or as a reagent in biochemical assays.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (4-Iodophenoxy)tri(propan-2-yl)silane in chemical reactions involves the activation of the phenoxy group and the silicon atom. The iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds. The tri(propan-2-yl)silane moiety provides steric hindrance, influencing the reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
- (4-Bromophenoxy)tri(propan-2-yl)silane
- (4-Chlorophenoxy)tri(propan-2-yl)silane
- (4-Fluorophenoxy)tri(propan-2-yl)silane
Comparison:
- Reactivity: (4-Iodophenoxy)tri(propan-2-yl)silane is generally more reactive in nucleophilic substitution reactions compared to its bromine, chlorine, and fluorine analogs due to the weaker carbon-iodine bond.
- Applications: While all these compounds can be used in similar applications, the iodine derivative is often preferred for reactions requiring high reactivity.
Propriétés
Numéro CAS |
180577-83-7 |
|---|---|
Formule moléculaire |
C15H25IOSi |
Poids moléculaire |
376.35 g/mol |
Nom IUPAC |
(4-iodophenoxy)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C15H25IOSi/c1-11(2)18(12(3)4,13(5)6)17-15-9-7-14(16)8-10-15/h7-13H,1-6H3 |
Clé InChI |
BJZXOXCWUOIGPK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14138749.png)
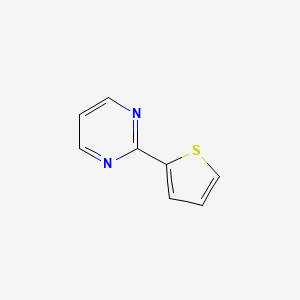
![N-[(3-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14138762.png)

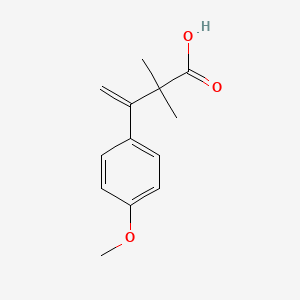

![2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine](/img/structure/B14138771.png)

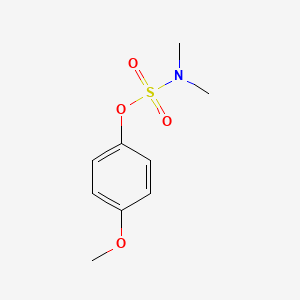
![2-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B14138785.png)
